3-Iodo-5-nitrobenzaldehyde 3-Iodo-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1261752-40-2
VCID: VC4615280
InChI: InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])I)C=O
Molecular Formula: C7H4INO3
Molecular Weight: 277.017

3-Iodo-5-nitrobenzaldehyde

CAS No.: 1261752-40-2

Cat. No.: VC4615280

Molecular Formula: C7H4INO3

Molecular Weight: 277.017

* For research use only. Not for human or veterinary use.

3-Iodo-5-nitrobenzaldehyde - 1261752-40-2

Specification

CAS No. 1261752-40-2
Molecular Formula C7H4INO3
Molecular Weight 277.017
IUPAC Name 3-iodo-5-nitrobenzaldehyde
Standard InChI InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Standard InChI Key NMHQMPOORDLZLS-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])I)C=O

Introduction

3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) is a halogenated aromatic aldehyde with applications in synthetic chemistry and materials science. This compound features a benzene ring substituted with iodo, nitro, and aldehyde groups, positioning it as a versatile intermediate for palladium-catalyzed cross-coupling reactions and heterocyclic synthesis. Below is a detailed analysis of its properties, synthesis, and research applications.

Synthetic and Functional Applications

Role in Palladium-Catalyzed Reactions

3-Iodo-5-nitrobenzaldehyde serves as a precursor in palladium-mediated intramolecular couplings. For example, it participates in reactions forming heterocyclic systems, such as dibenzo[b,e]azepin-11-ones, through acylation of aryl iodides with aldehydes . This reactivity is attributed to the electron-withdrawing nitro group and the labile iodo substituent, which enhance the electrophilic character of the aromatic ring for nucleophilic attacks.

Use in Heterocyclic Synthesis

The compound is employed in synthesizing tetrahydroisoquinolin-4-ols via palladium-catalyzed intramolecular nucleophilic additions. The nitro group directs regioselectivity in such reactions, while the aldehyde moiety facilitates cyclization .

Physical and Chemical Properties

Stability and Reactivity

  • Thermal Stability: Stable under ambient conditions; decomposition may occur at elevated temperatures.

  • Solubility: Limited data, but expected poor solubility in polar solvents due to the electron-withdrawing nitro group.

  • Reactivity: The iodo group undergoes cross-coupling reactions (e.g., Suzuki, Sonogashira), while the nitro group participates in reduction reactions to amines.

Hazard Profile

Hazard StatementPrecautionary Measure
H315 (Skin irritation)P280 (Protective gloves/eye protection)
H319 (Eye irritation)P304+P340 (Remove to fresh air; seek medical attention)
H335 (Respiratory irritation)Avoid inhalation

Research Findings and Structural Insights

Crystallographic Studies

While no direct crystallographic data exists for 3-iodo-5-nitrobenzaldehyde, related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde exhibit intermolecular interactions such as:

  • C—H···O Hydrogen Bonding

  • Iodo-Nitro Halogen Bonding

  • Aromatic π-π Stacking

These interactions suggest potential aggregation patterns in 3-iodo-5-nitrobenzaldehyde, influencing its crystallization behavior.

Synthetic Intermediates in Pharmaceutical Chemistry

The compound is listed among intermediates for synthesizing bioactive molecules, including:

  • Benzonitriles (via reduction of aldehyde groups)

  • Thiazole Derivatives (via cyclization reactions)

ParameterGuideline
Storage TemperatureAmbient (15–25°C)
PackagingAirtight container, light-protected
DisposalFollow local regulations for halogenated organic compounds

Comparative Analysis with Analogous Compounds

CompoundKey Differences
2-Hydroxy-3-iodo-5-nitrobenzaldehydeAdditional hydroxyl group; distinct regioselectivity
4-Hydroxy-3-iodobenzonitrileCyano group instead of aldehyde; altered reactivity

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